Inclusion in the MMV Malaria Box (MMV009060) as a Pre‑qualified Phenotypic Hit Against Plasmodium falciparum
N-[4-(Diethylamino)phenyl]thiophene-2-carboxamide (MMV009060) is a constituent of the Medicines for Malaria Venture (MMV) Malaria Box, a globally distributed collection of 400 compounds with confirmed activity against Plasmodium falciparum in phenotypic whole-cell assays [1]. In an independent screening against the related apicomplexan parasite Babesia divergens, MMV009060 demonstrated concentration-dependent inhibition of in vitro parasite growth in the nanomolar range, as depicted by the dose-response curves in Figure 2 of the study, with statistically significant inhibition detected at sub-1000 nM concentrations [1]. The exact IC50 against B. divergens is not deconvoluted in the primary text for non-hit compounds, but the data confirm that MMV009060 reaches a potency threshold separating it from inactive library compounds [1]. Comparator: the majority of the >1.6 million compounds in the ChemBridge DIVERSet and similar commercial libraries were not selected for the Malaria Box, providing a large-scale implicit baseline [1].
| Evidence Dimension | Phenotypic antiparasitic activity – MMV Malaria Box inclusion (binary pre-qualification) |
|---|---|
| Target Compound Data | Selected for the 400-compound Malaria Box; dose-dependent B. divergens growth inhibition demonstrated (p<0.05 at concentrations ≤1000 nM); exact IC50 not separately reported for MMV009060 |
| Comparator Or Baseline | Unselected thiophene-2-carboxamide screening library compounds (>1.6 million compounds screened; only 400 selected for the Malaria Box) |
| Quantified Difference | Membership in the top ~0.025% of screened compounds for confirmed P. falciparum activity; B. divergens inhibition statistically significant (p<0.05) at 100-1000 nM range |
| Conditions | Phenotypic screening campaigns: P. falciparum intraerythrocytic asexual blood-stage assay (MMV selection); B. divergens in vitro growth inhibition assay in bovine RBCs, fluorescence-based readout, 72 h incubation (Tuvshintulga et al., 2021) |
Why This Matters
For procurement, the Malaria Box pedigree provides a verified, independently replicated phenotypic activity starting point that unselected, commercially available thiophene-2-carboxamide analogues lack, reducing the risk of purchasing an inactive compound for antiparasitic drug discovery programs.
- [1] Tuvshintulga B, Nugraha AB, Mizutani T, et al. Compounds from the Medicines for Malaria Venture Box Inhibit In Vitro Growth of Babesia divergens, a Blood-Borne Parasite of Veterinary and Zoonotic Importance. Molecules. 2021; 26(23):7118. doi:10.3390/molecules26237118 View Source
